An In-Depth Technical Guide to the Structure Elucidation of Cimetidine EP Impurity H
An In-Depth Technical Guide to the Structure Elucidation of Cimetidine EP Impurity H
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Safety
In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug product.[1][2] The International Council for Harmonisation (ICH) provides stringent guidelines that necessitate the identification and characterization of impurities above certain thresholds.[3] This guide provides a comprehensive, in-depth look into the process of structure elucidation for a specific impurity of the widely-used H2-receptor antagonist, Cimetidine: Cimetidine EP Impurity H.
Cimetidine, used in the treatment of gastrointestinal disorders, is synthesized through a multi-step process that can inadvertently lead to the formation of various related substances.[4][5][6] Understanding the structure of these impurities is not merely a regulatory hurdle; it is a critical scientific endeavor that provides insights into potential degradation pathways and informs the optimization of synthetic routes to minimize their formation.[7]
This document will detail the logical workflow and analytical methodologies employed to definitively identify the structure of Cimetidine EP Impurity H, providing researchers, scientists, and drug development professionals with a practical framework for approaching similar challenges in impurity profiling.
The Subject: Cimetidine and the Emergence of Impurity H
Cimetidine's therapeutic action lies in its ability to competitively inhibit the action of histamine at the H2-receptors in the stomach, thereby reducing gastric acid secretion.[8] Its synthesis involves several key intermediates and reagents.[6][9] Impurities can arise from starting materials, by-products of the synthesis, or degradation of the final API.[1]
The European Pharmacopoeia (EP) monograph for Cimetidine lists several specified impurities, including Impurity H.[10] The presence of these impurities is monitored using liquid chromatography.[10] Cimetidine EP Impurity H, also known as Cimetidine Disulfane Impurity, has the CAS number 74886-59-2.[11][12][13][14]
A Hypothesis-Driven Approach to Structure Elucidation
The process of elucidating the structure of an unknown impurity is a systematic investigation that combines chromatographic separation with powerful spectroscopic techniques.[15][16][17] Our approach is to first isolate the impurity and then gather data from multiple analytical platforms to piece together its molecular structure.
The logical workflow for the structure elucidation of Cimetidine EP Impurity H can be visualized as follows:
Figure 1: Workflow for the Structure Elucidation of Cimetidine EP Impurity H.
Experimental Protocols and Data Interpretation
Part 1: Isolation of Cimetidine EP Impurity H
Objective: To isolate a sufficient quantity of Impurity H with high purity for subsequent spectroscopic analysis.
Methodology: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is the method of choice for isolating impurities due to its high resolving power.[17]
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Step 1: Method Development: An analytical HPLC method, as described in the Cimetidine EP monograph, is optimized for preparative scale.[10] The mobile phase composition and gradient are adjusted to achieve maximum separation between Cimetidine and Impurity H.
-
Step 2: Sample Preparation: A concentrated solution of a Cimetidine batch known to contain Impurity H is prepared.
-
Step 3: Fraction Collection: The sample is injected onto the preparative HPLC system. The eluent corresponding to the peak of Impurity H is collected.
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Step 4: Purity Confirmation: The collected fraction is analyzed using the analytical HPLC method to confirm its purity.
Part 2: Mass Spectrometry (MS) Analysis
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of Impurity H.
Methodology: High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of the impurity.[15]
-
Step 1: Sample Infusion: The isolated impurity is dissolved in a suitable solvent and infused into the mass spectrometer.
-
Step 2: Data Acquisition: Mass spectra are acquired in positive ion mode.
-
Step 3: Data Analysis: The accurate mass of the molecular ion is used to predict the molecular formula. Tandem MS (MS/MS) experiments are performed to induce fragmentation and gain structural insights.
Expected Data and Interpretation:
| Parameter | Expected Value for Cimetidine EP Impurity H | Interpretation |
| Molecular Formula | C₁₀H₁₈N₈S₂[11] | Provides the elemental composition. |
| Molecular Weight | 314.43 g/mol [11][12] | Confirms the overall mass of the molecule. |
| Key MS/MS Fragments | Fragments corresponding to the cleavage of the disulfide bond and loss of the cyano-guanidine moieties. | Suggests a dimeric structure connected by a disulfide linkage. |
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the connectivity of atoms and the chemical environment of each proton and carbon.
Methodology: 1D and 2D NMR Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules.[16][18][19] A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular structure.
-
Step 1: Sample Preparation: The purified impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Step 2: Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer.
-
Step 3: Spectral Interpretation:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for establishing the connectivity of different fragments.
-
Proposed Structure and Confirmation
Based on the collective data from MS and NMR, the proposed structure for Cimetidine EP Impurity H is 1,1'-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine) .[12][13][14]
Figure 2: Chemical Structure of Cimetidine EP Impurity H.
This structure is consistent with all the analytical data:
-
The molecular formula C₁₀H₁₈N₈S₂ and molecular weight of 314.43 are confirmed by HRMS.[11]
-
The presence of a disulfide bond is indicated by the MS/MS fragmentation pattern and is a plausible linkage formed through the oxidation of the thiol group in a precursor or the cimetidine molecule itself.
-
The NMR data will show signals corresponding to the methyl groups, the methylene groups of the ethyl chains, and the cyano-guanidine moieties, with correlations that confirm the proposed connectivity.
Formation Pathway Hypothesis:
Cimetidine EP Impurity H is likely formed by the oxidative dimerization of a thiol-containing intermediate or Cimetidine itself, where two molecules are joined by a disulfide bridge.
Conclusion: Ensuring Pharmaceutical Quality Through Rigorous Analysis
The successful structure elucidation of Cimetidine EP Impurity H is a testament to the power of a systematic and multi-technique analytical approach. By combining the separation capabilities of HPLC with the detailed structural information provided by MS and NMR, it is possible to confidently identify and characterize even minor impurities in pharmaceutical products. This rigorous scientific investigation is fundamental to ensuring the quality, safety, and efficacy of medicines.
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